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molecular formula C12H20O3Si B1206617 Phenyltriethoxysilane CAS No. 780-69-8

Phenyltriethoxysilane

Cat. No. B1206617
M. Wt: 240.37 g/mol
InChI Key: JCVQKRGIASEUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06824879B2

Procedure details

In a 1-liter flask 297 grams (4.798 moles) 2-propanol, 148 grams (2.558 moles) acetone, 123 grams (0.593 moles) TEOS, 104 grams (0.432 moles) phenyltriethoxysilane, 0.6 grams 0.1 M nitric acid and 72 grams (3.716 moles) deionized water were combined. The flask was refluxed for 4 hours. To the solution, 57 grams (0.769 moles) of Butanol, 88 grams (1.422 moles) 2-propanol, 44 grams (0.758 moles) of acetone, 59 grams (1.227 moles) of ethanol, 9.5 grams (0.528 moles) deionized water were added.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
297 g
Type
reactant
Reaction Step Three
Quantity
148 g
Type
reactant
Reaction Step Three
Name
Quantity
123 g
Type
reactant
Reaction Step Three
Quantity
104 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
57 g
Type
reactant
Reaction Step Four
Quantity
88 g
Type
reactant
Reaction Step Five
Quantity
44 g
Type
reactant
Reaction Step Six
Quantity
59 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C[CH:2](O)[CH3:3].C[C:6]([CH3:8])=O.[CH3:9][CH2:10]O[Si](OCC)(OCC)OCC.[C:22]1([Si:28]([O:35][CH2:36][CH3:37])([O:32][CH2:33][CH3:34])[O:29][CH2:30][CH3:31])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[N+]([O-])(O)=O.C(O)CCC.C(O)C>O>[C:22]1([Si:28]([O:35][CH2:36][CH2:37][CH2:2][CH3:3])([O:29][CH2:30][CH2:31][CH2:6][CH3:8])[O:32][CH2:33][CH2:34][CH2:9][CH3:10])[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
297 g
Type
reactant
Smiles
CC(C)O
Name
Quantity
148 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
123 g
Type
reactant
Smiles
CCO[Si](OCC)(OCC)OCC
Name
Quantity
104 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](OCC)(OCC)OCC
Name
Quantity
0.6 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
57 g
Type
reactant
Smiles
C(CCC)O
Step Five
Name
Quantity
88 g
Type
reactant
Smiles
CC(C)O
Step Six
Name
Quantity
44 g
Type
reactant
Smiles
CC(=O)C
Step Seven
Name
Quantity
59 g
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The flask was refluxed for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
were added

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)[Si](OCCCC)(OCCCC)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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